molecular formula C7H14O2 B1205312 5-Methylhexanoic acid CAS No. 628-46-6

5-Methylhexanoic acid

Cat. No. B1205312
CAS RN: 628-46-6
M. Wt: 130.18 g/mol
InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of 5-Methylhexanoic acid and its derivatives. For example, Burk et al. (2003) described an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid through asymmetric hydrogenation, highlighting the efficiency of this method in obtaining the desired compound with high purity and yield (Burk et al., 2003). Similarly, Hameršak et al. (2007) reported a highly enantioselective synthesis of the same compound via a different route, emphasizing the versatility in synthesizing this acid (Hameršak et al., 2007).

Scientific Research Applications

Ion-Exclusion Chromatographic Separations

  • Application Summary : 5-Methylhexanoic acid is used as an eluent in ion-exclusion chromatographic separations of C1-C6 aliphatic carboxylic acids . This process is used to separate ions and polar molecules based on their affinity to the ion exchanger.
  • Methods of Application : The method involves using a sulfonated styrene-divinylbenzene co-polymer resin column. 5-Methylhexanoic acid is used as the eluent, which is the liquid solvent that carries the analyte through the column .
  • Results or Outcomes : The use of 5-Methylhexanoic acid as an eluent allows for high sensitive conductimetric detection . This means it can effectively separate and detect C1-C6 aliphatic carboxylic acids.

Production of Optically Pure Pregabalin

  • Application Summary : 5-Methylhexanoic acid is used in the production of (S)-3-cyano-5-methylhexanoic acid, a critical intermediate in the preparation of optically pure pregabalin . Pregabalin is a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.
  • Methods of Application : The method involves the molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-CMHA . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculation method .
  • Results or Outcomes : Mutants W57F/V134M and W57Y/V134M were successfully obtained with high enantioselectivity (E >300) . These two mutants were efficiently capable of kinetic resolution of rac-ISBN to (S)-CMHA, with both exhibiting a high e.e. (>99.9%), as well as conversion ratios of 43.8% and 40.9%, respectively .

Acylsugars Synthesis

  • Application Summary : 5-Methylhexanoic acid is implicated in the synthesis of acylsugars . Acylsugars are synthesized in the glandular trichomes of the Solanaceae family and are implicated in protection against abiotic and biotic stress .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes in this context are not detailed in the source .

Synthesis of 1,5-Dimethyl-2-Piperidone

  • Application Summary : 5-Methylhexanoic acid is used in the synthesis of 1,5-dimethyl-2-piperidone , a compound that has various applications in organic synthesis.
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes in this context are not detailed in the source .

Aroma Compound in Chinese Liquors

  • Application Summary : 5-Methylhexanoic acid is identified as one of the aroma compounds in Chinese Wuliangye and Jiannanchun liquors .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes in this context are not detailed in the source .

Safety And Hazards

5-Methylhexanoic acid may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-methylhexanoic acid
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InChI

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
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InChI Key

MHPUGCYGQWGLJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID8044252
Record name 5-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, liquid with a cheese fermented odour
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Solubility

soluble in water; miscible with fat
Record name 5-Methylhexanoic acid
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Density

0.912 (24°)
Record name 5-Methylhexanoic acid
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Product Name

5-Methylhexanoic acid

CAS RN

628-46-6, 1330-19-4
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Melting Point

< -25 °C
Record name 5-Methylhexanoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

In 20 ml of ethanol was dissolved 2.0 g of ethyl 5-methylhexanoate. After adding 10 ml of 2 mol/L aqueous solution of sodium hydroxide at ambient temperature, the resulting mixture was stirred for 30 minutes. The ethanol was distilled off under reduced pressure, the residue was poured into a mixture of water and chloroform, pH was adjusted to 1.0 with 2 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Diisopropyl ether was added to the residue, and the deposited crystal was collected by filtration. Thus, 1.56 g of 5-methylhexanoic acid was obtained as a colorless oily product.
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Synthesis routes and methods II

Procedure details

The crude ester prepared in example 1, is added to a mixture of ethyl acetate and toluene, and heated to 80° C. (range 400 to 100° C.) until dissolution. The solution is cooled to 2° C. (range 0° to 20° C.) to get a yellowish solid of (S)-3-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)carbonyl)methyl)-5-methylhexanoic acid (Fenchyl ester), which is filtered from the mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
MJ Burk, PD De Koning, TM Grote… - The Journal of …, 2003 - ACS Publications
A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (1, Pregabalin) has been developed. The key step is the asymmetric hydrogenation of a 3-cyano-5-…
Number of citations: 158 pubs.acs.org
Z Hameršak, I Stipetić, A Avdagić - Tetrahedron: Asymmetry, 2007 - Elsevier
A highly enantioselective synthesis of (S)-3-aminomethyl-5-methylhexanoic acid 1 (Pregabalin) is reported. The key step of the synthesis is a quinine-mediated ring opening of 3-…
Number of citations: 62 www.sciencedirect.com
BN Roy, GP Singh, PS Lathi, MK Agrawal - 2012 - nopr.niscpr.res.in
In the present work pregabalin has been synthesized by four novel routes, which have been broadly categorized into two approaches. In the first strategy, it has been synthesized …
Number of citations: 10 nopr.niscpr.res.in
RC Zheng, AP Li, ZM Wu, JY Zheng, YG Zheng - Tetrahedron: Asymmetry, 2012 - Elsevier
… Herein our aim was to develop a novel biocatalytic process for (R,S)-3-cyano-5-methylhexanoic acid ethyl ester. A suitable biocatalyst for the enantioselective hydrolysis of the substrate …
Number of citations: 23 www.sciencedirect.com
GA Dilbeck, L Field, AA Gallo… - The Journal of Organic …, 1978 - ACS Publications
Synthesis is reported of 2-amino-5-mercapto-5-methylhexanoic acid (2) as a bishomologue of penicillamine (1). In this synthesis, alkylation of diethyl acetamidomalonate gave ethyl 2-…
Number of citations: 68 pubs.acs.org
AB Chavan, GC Maikap, MK Gurjar - Organic Process Research & …, 2009 - ACS Publications
… 9 of 3-(carbamoylmethyl)-5-methylhexanoic acid into the … 3-(carbamoylmethyl)-5-methylhexanoic acid. The mother liquor … racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, 4, in 78% …
Number of citations: 11 pubs.acs.org
Z Chen, H Wang, L Yang, S Jiang, D Wei - Chemical Communications, 2021 - pubs.rsc.org
The present investigation describes the successful molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-CMHA, a critical intermediate in the preparation …
Number of citations: 8 pubs.rsc.org
G Cogoni, B de Souza, DM Croker… - Journal of Chemical & …, 2016 - ACS Publications
The solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in both 2-propanol and water and methanol and water mixtures, as well as in pure solvents, is reported across the …
Number of citations: 13 pubs.acs.org
DH Rich, BJ Moon, AS Boparai - The Journal of Organic …, 1980 - ACS Publications
… ,3fi)-3-amino-2-hydroxy-5methylhexanoic acid. [(Benzyloxy)… ,3fi)-3-amino-2hydroxy-5-methylhexanoic acid (AHMHA). The … -3-amino-2-hydroxy-5-methylhexanoic acid (2a), abbreviated …
Number of citations: 65 pubs.acs.org
RC Zheng, YG Zheng, AP Li, XJ Li - Biochemical engineering journal, 2014 - Elsevier
… of rac-3-cyano-5-methylhexanoic acid esters bearing a β-… rac-3-cyano-5-methylhexanoic acid ethyl ester was significantly … (S)-3-cyano-5-methylhexanoic acid in 44.6 mM and 95.1% ee…
Number of citations: 14 www.sciencedirect.com

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